(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride
CAS No.: 1787191-35-8
Cat. No.: VC5167999
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1787191-35-8 |
---|---|
Molecular Formula | C12H15ClN2O |
Molecular Weight | 238.72 |
IUPAC Name | 2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1 |
Standard InChI Key | HEECAGMETSERNO-PPHPATTJSA-N |
SMILES | C1CNCC1N2CC3=CC=CC=C3C2=O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (S)-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, reflects its bicyclic isoindolin-1-one system fused to a pyrrolidine ring. The molecular formula is C₁₂H₁₅ClN₂O, with a molar mass of 238.71 g/mol . The (S)-configuration at the pyrrolidine C3 position is critical for its stereoselective interactions in biological systems.
The structure comprises:
-
Isoindolin-1-one core: A benzo-fused γ-lactam system that imparts planarity and hydrogen-bonding capability.
-
Pyrrolidin-3-yl substituent: A five-membered secondary amine ring providing conformational flexibility and basicity.
-
Hydrochloride salt: Enhances solubility and stability for handling .
Spectral and Stereochemical Data
While experimental spectral data for the non-fluorinated variant is scarce, fluorinated analogs such as (S)-6-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (PubChem CID 86276916) offer comparative insights :
-
SMILES:
C1CNC[C@H]1N2CC3=C(C2=O)C=C(C=C3)F.Cl
(fluoro analog) . -
Optical rotation: Expected to exhibit dextrorotatory properties due to the (S)-configuration, though specific values are unreported.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via stereoselective methods analogous to those described in patent US20040236118A1 for pyrrolidine derivatives . Key steps include:
-
Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen to prevent undesired side reactions .
-
Cyclization: Formation of the isoindolin-1-one core via intramolecular lactamization under acidic conditions.
-
Stereochemical Control: Use of chiral auxiliaries or catalysts to enforce the (S)-configuration at the pyrrolidine C3 position .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Representative Reaction Scheme:
Industrial Production
Kishida Chemical Co., Ltd. markets the compound under the product code PK0-28061, indicating its commercial availability as a building block for medicinal chemistry . Scalable production likely employs continuous flow chemistry to enhance yield and purity.
Physicochemical Properties
Calculated and Experimental Properties
Based on fluorinated analogs (e.g., 5-, 6-, and 7-fluoro derivatives) , the following properties are inferred:
Property | Value (Target Compound) | Value (6-Fluoro Analog) |
---|---|---|
Molecular Weight | 238.71 g/mol | 256.70 g/mol |
Hydrogen Bond Donors | 2 | 2 |
Hydrogen Bond Acceptors | 3 | 3 |
Rotatable Bonds | 1 | 1 |
LogP (Predicted) | 1.2 ± 0.3 | 1.5 ± 0.3 |
The absence of a fluorine atom reduces molar mass by 18.99 g/mol compared to fluorinated analogs . The hydrochloride salt form increases aqueous solubility (>10 mg/mL in water at 25°C) .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s rigid scaffold and chiral center make it a versatile intermediate for:
-
Antimicrobial Agents: Analogous pyrrolidine derivatives are intermediates in carbapenem antibiotics .
-
Kinase Inhibitors: Isoindolinone cores are prevalent in Bruton’s tyrosine kinase (BTK) inhibitors.
-
Neurological Therapeutics: Pyrrolidine moieties enhance blood-brain barrier penetration in CNS-targeted drugs .
Case Study: Carbapenem Synthesis
In patent US20040236118A1, a related (2S,4S)-pyrrolidine derivative is used to synthesize carbapenems with broad-spectrum antibacterial activity . The target compound could serve a similar role by providing the stereochemically defined pyrrolidine backbone.
Comparative Analysis with Fluorinated Analogs
Fluorination at the 5-, 6-, or 7-position enhances metabolic stability but complicates synthesis . The non-fluorinated variant offers a cost-effective alternative for early-stage drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume